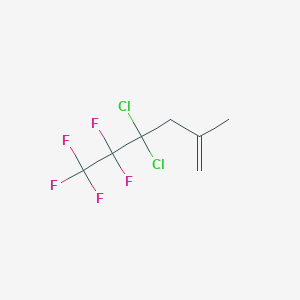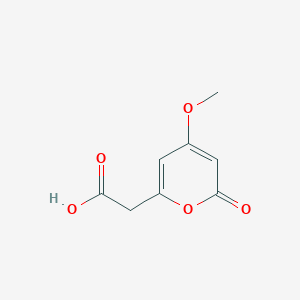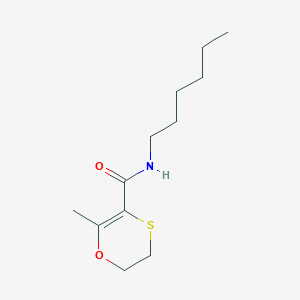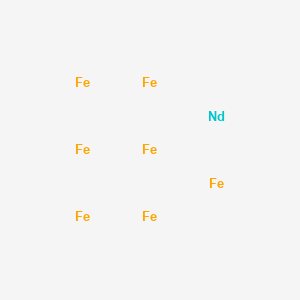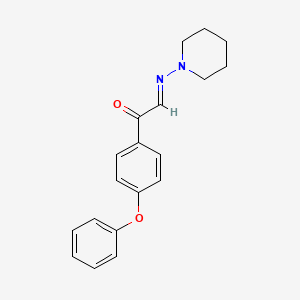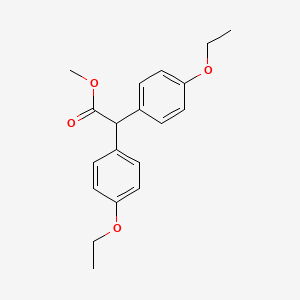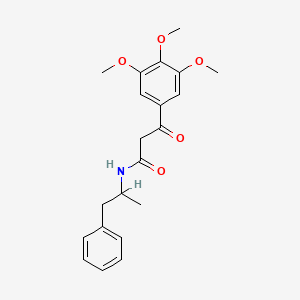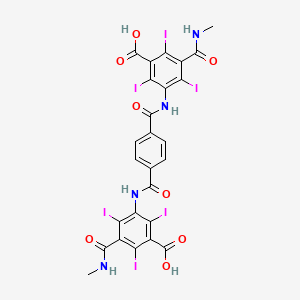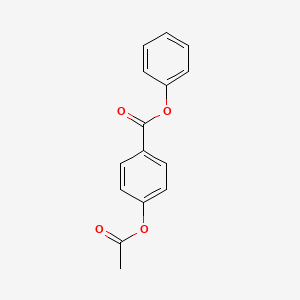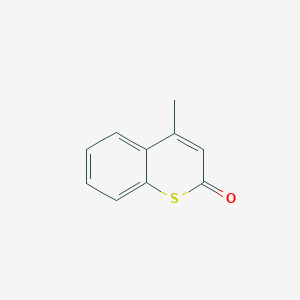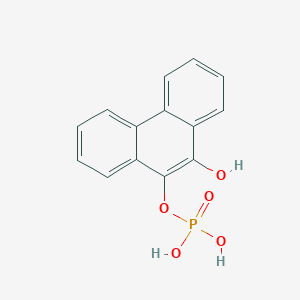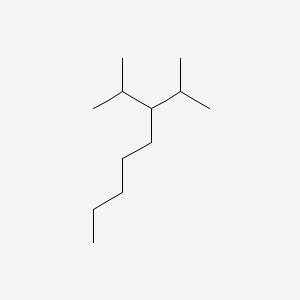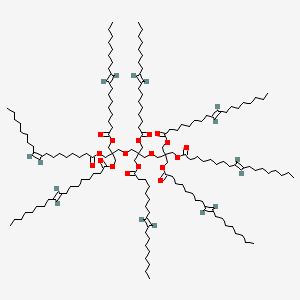
Tripentaerythritol, octaoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripentaerythritol, octaoleate is a complex ester derived from tripentaerythritol and oleic acid. It is known for its unique chemical structure, which includes multiple hydroxyl groups and long-chain fatty acids. This compound is primarily used in industrial applications due to its excellent lubricating properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tripentaerythritol, octaoleate is synthesized through the esterification of tripentaerythritol with oleic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized to ensure high yield and purity of the product. The reaction mixture is continuously stirred and heated, and the water by-product is removed through distillation. After the reaction is complete, the product is purified through processes such as vacuum distillation or crystallization to obtain the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
Tripentaerythritol, octaoleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tripentaerythritol, octaoleate has several scientific research applications:
Chemistry: Used as a model compound in studying esterification and transesterification reactions.
Biology: Investigated for its potential as a biocompatible lubricant in medical devices.
Medicine: Explored for its use in drug delivery systems due to its stability and compatibility with various drugs.
Industry: Widely used as a lubricant in high-performance machinery and as a plasticizer in polymer production.
Mécanisme D'action
The mechanism of action of tripentaerythritol, octaoleate is primarily based on its ability to reduce friction and wear between surfaces. The long-chain fatty acids in its structure provide a lubricating layer that minimizes direct contact between surfaces, thus reducing wear and tear. Additionally, its stability and resistance to oxidation make it an effective lubricant under various conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentaerythritol tetraoleate
- Dipentaerythritol hexaoleate
- Tripentaerythritol hexaoleate
Uniqueness
Tripentaerythritol, octaoleate is unique due to its higher number of ester groups compared to similar compounds. This results in enhanced lubricating properties and greater stability. Its structure allows for better film formation and adherence to surfaces, making it more effective in reducing friction and wear.
Propriétés
Numéro CAS |
20284-29-1 |
|---|---|
Formule moléculaire |
C159H288O18 |
Poids moléculaire |
2488.0 g/mol |
Nom IUPAC |
[3-[(E)-octadec-9-enoyl]oxy-2-[[3-[(Z)-octadec-9-enoyl]oxy-2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]propoxy]methyl]-2-[[3-[(E)-octadec-9-enoyl]oxy-2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]propoxy]methyl]propyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C159H288O18/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-121-129-149(160)170-141-157(142-171-150(161)130-122-114-106-98-90-82-74-66-58-50-42-34-26-18-10-2,137-168-139-158(143-172-151(162)131-123-115-107-99-91-83-75-67-59-51-43-35-27-19-11-3,144-173-152(163)132-124-116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)145-174-153(164)133-125-117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)138-169-140-159(146-175-154(165)134-126-118-110-102-94-86-78-70-62-54-46-38-30-22-14-6,147-176-155(166)135-127-119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)148-177-156(167)136-128-120-112-104-96-88-80-72-64-56-48-40-32-24-16-8/h65-80H,9-64,81-148H2,1-8H3/b73-65+,74-66+,75-67-,76-68+,77-69+,78-70+,79-71+,80-72+ |
Clé InChI |
ADGHQLSHWNXHQZ-PKXWZVDDSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(COCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC)COCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC)(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
